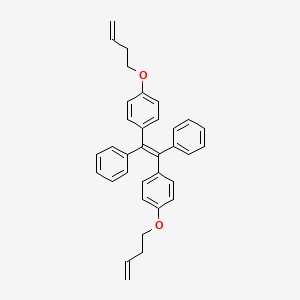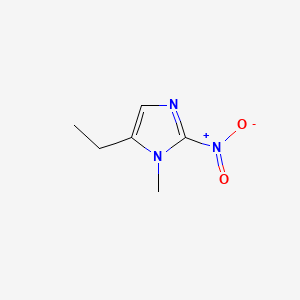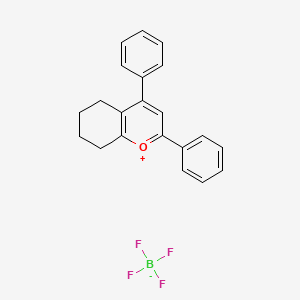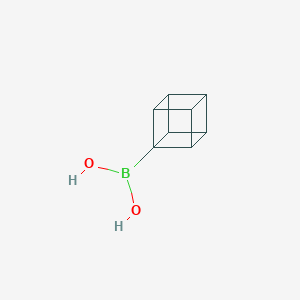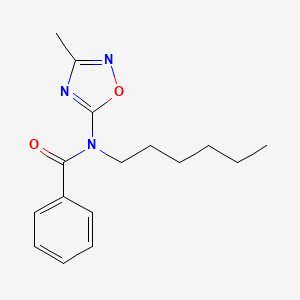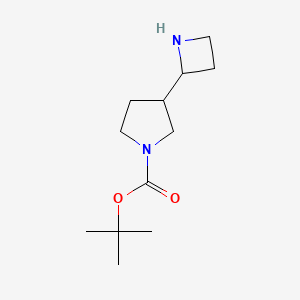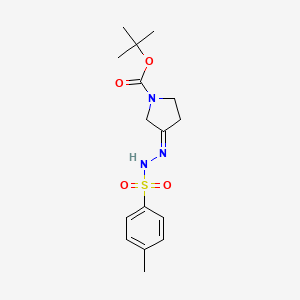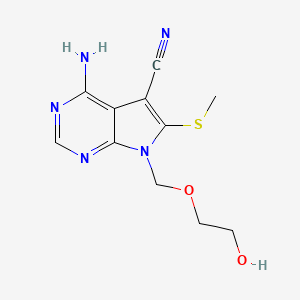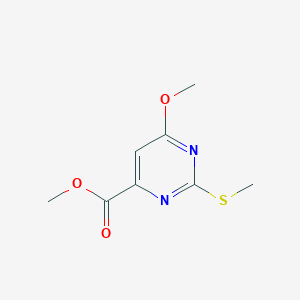
Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol . It is a pyrimidine derivative, characterized by the presence of methoxy and methylsulfanyl groups attached to the pyrimidine ring. This compound is known for its stability at room temperature and has applications in various fields, including chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with methoxy and methylsulfanyl substituents. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other pyrimidine derivatives and complex organic molecules.
Biology: The compound has shown potential as an antiviral agent, particularly against herpes viruses.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic attack, leading to the formation of adducts and subsequent ring-opening and ring-closing reactions . These reactions are influenced by factors such as pH, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and product .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate is unique due to the presence of both methoxy and methylsulfanyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
7249-19-6 |
|---|---|
Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
methyl 6-methoxy-2-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O3S/c1-12-6-4-5(7(11)13-2)9-8(10-6)14-3/h4H,1-3H3 |
InChI Key |
QCZIKVJEUUIATC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


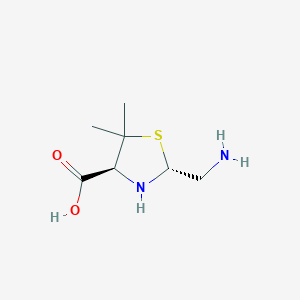
![1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12940445.png)
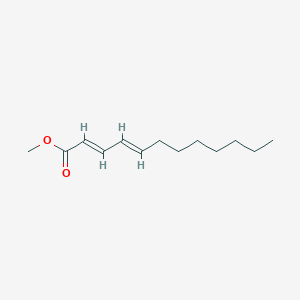
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide](/img/structure/B12940459.png)
![6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B12940464.png)
